molecular formula C25H27N3O4S B2860961 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide CAS No. 954696-63-0

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide

カタログ番号 B2860961
CAS番号: 954696-63-0
分子量: 465.57
InChIキー: HGWKTLYPIACABP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Orexin Receptor Antagonism and Sleep Regulation

Orexins, peptides produced by lateral hypothalamic neurons, play a significant role in wakefulness maintenance through activating orexin-1 (OX1R) and orexin-2 (OX2R) receptors. Research on selective OX1R and OX2R antagonism has provided insights into their differential impacts on sleep-wake modulation. In particular, the blockade of OX2R has been shown to significantly initiate and prolong sleep, suggesting a potential application for substances targeting these receptors in sleep disorders treatment. The study emphasizes the importance of the histaminergic system's deactivation and the nuanced role of simultaneous OX1R inhibition in modulating sleep promotion effects mediated by OX2R antagonism, highlighting the intricate balance between these pathways in sleep regulation (Dugovic et al., 2009).

Anticancer Agent Development

The exploration of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has led to the identification of compounds with moderate to high levels of antitumor activities against various cancer cell lines. This research avenue has unveiled potential anticancer agents, demonstrating the capacity of these compounds to arrest cancer cell growth, particularly in HeLa cells, through mechanisms involving cell cycle arrest and apoptosis. Such findings underscore the promising therapeutic applications of these novel compounds in cancer treatment, offering a foundation for further development and characterization of anticancer agents (Fang et al., 2016).

Epilepsy Management through AMPA Receptor Antagonism

The evaluation of non-competitive AMPA receptor antagonists in genetic animal models of absence epilepsy has shed light on the potential therapeutic benefits of targeting AMPA receptors in epilepsy management. These compounds, by modulating neurotransmission and inhibiting generalized tonic-clonic seizures, may contribute to the development of new epilepsy treatments. The research indicates a promising direction for utilizing AMPA receptor antagonists, alone or in combination with other antiepileptic drugs, to enhance therapeutic outcomes in epilepsy, particularly in absence seizures (Citraro et al., 2006).

P-glycoprotein Inhibition for Drug Resistance Overcoming

HM-30181, identified as a new P-glycoprotein inhibitor, has revealed significant insights into overcoming drug resistance in cancer therapy. Through the study of its metabolic pathways, researchers have uncovered potential strategies for enhancing the efficacy of chemotherapy agents by inhibiting P-glycoprotein, a critical factor in multidrug resistance. The metabolite analysis provides a deeper understanding of HM-30181's action mechanism, paving the way for the development of more effective drug resistance modulators (Paek et al., 2006).

特性

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(2,5-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-31-20-7-8-23(32-2)21(13-20)27-25(30)24(29)26-14-22(19-10-12-33-16-19)28-11-9-17-5-3-4-6-18(17)15-28/h3-8,10,12-13,16,22H,9,11,14-15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWKTLYPIACABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。